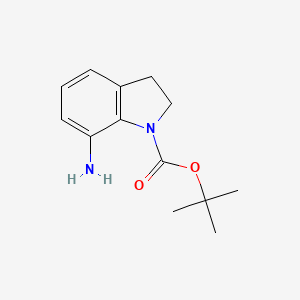

Tert-butyl 7-aminoindoline-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-amino-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGCXTTVKSYIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693054 | |

| Record name | tert-Butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-44-6 | |

| Record name | tert-Butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of "Tert-butyl 7-aminoindoline-1-carboxylate"

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 7-aminoindoline-1-carboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the essential physicochemical properties of this compound. As a crucial building block in medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application in the synthesis of complex therapeutic agents. This document moves beyond a simple data sheet, providing not only available data but also the causal logic behind experimental choices and detailed, field-proven protocols for in-house characterization.

This compound is a bifunctional molecule featuring a protected indoline core. The tert-butoxycarbonyl (Boc) group on the indoline nitrogen serves as a stable protecting group, readily removed under acidic conditions, while the primary amine at the 7-position provides a key nucleophilic handle for synthetic diversification.[1][2] This dual functionality makes it a valuable intermediate in the construction of novel pharmaceutical candidates.[3][4]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | tert-butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate |

| CAS Number | 143262-10-6 (Parent indoline-1-carboxylate) |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.30 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)N |

| InChI Key | InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-5-10(14)6-4-7-11(10)9-15/h4,6-7H,5,8-9,14H2,1-3H3 |

References

A Senior Application Scientist's Guide to Tert-butyl 7-aminoindoline-1-carboxylate: Synthesis, Properties, and Strategic Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of tert-butyl 7-aminoindoline-1-carboxylate, a pivotal building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, delineate a robust synthetic pathway from commercially available precursors, and critically examine its application as a strategic intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

Introduction: The Strategic Value of the 7-Aminoindoline Scaffold

The indoline core is a privileged heterocyclic motif found in a multitude of natural products and synthetic pharmaceuticals. Its three-dimensional, saturated ring system offers distinct advantages over the flat, aromatic indole structure by providing more defined exit vectors for substituents, which can lead to improved target engagement and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The introduction of an amino group at the 7-position is of particular strategic importance. This functional group can serve as a key hydrogen bond donor or acceptor, enabling critical interactions within the binding sites of biological targets such as protein kinases.[1] The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen serves a dual purpose: it modulates the reactivity of the scaffold and allows for controlled, selective transformations at other positions before its facile removal under acidic conditions. This compound (CAS 885272-44-6) is therefore a highly valuable, pre-functionalized intermediate, primed for elaboration into complex molecular architectures for drug discovery programs.[2][3]

Physicochemical Properties

A clear understanding of the fundamental properties of a synthetic building block is paramount for its effective use in multi-step synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 885272-44-6 | [2][3][4] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [3][4] |

| Molecular Weight | 234.29 g/mol | [3][4] |

| Appearance | Off-white to solid | - |

| SMILES | CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)N | [4] |

| Storage Conditions | Store at 2-8°C, inert atmosphere, dark place | - |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not commonly detailed in a single procedure but can be reliably achieved through a multi-step sequence starting from 7-nitroindole. The chosen pathway emphasizes robust and scalable reactions, with careful consideration of protecting group strategy and chemoselective reductions.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 7-nitro-1H-indole-1-carboxylate

-

Rationale: The protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group is a crucial first step. It prevents unwanted side reactions in subsequent steps and increases the solubility of the intermediate in organic solvents. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the acylation reaction with di-tert-butyl dicarbonate ((Boc)₂O).

-

Procedure:

-

To a solution of 7-nitroindole (1.0 eq) in tetrahydrofuran (THF, 0.2 M) at room temperature, add DMAP (0.1 eq) followed by di-tert-butyl dicarbonate (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl 7-nitro-1H-indole-1-carboxylate as a solid.

-

Step 2: Synthesis of tert-Butyl 7-nitroindoline-1-carboxylate

-

Rationale: The reduction of the indole C2=C3 double bond to form the indoline ring must be performed under conditions that do not affect the nitro group or cleave the Boc protecting group. Trifluoroacetic acid (TFA) protonates the indole at the C3 position, generating an iminium ion intermediate which is then selectively reduced by a mild hydride donor like sodium cyanoborohydride (NaBH₃CN).

-

Procedure:

-

Dissolve tert-butyl 7-nitro-1H-indole-1-carboxylate (1.0 eq) in glacial acetic acid (0.1 M).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium cyanoborohydride (3.0 eq) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Basify the mixture to pH > 8 with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

The crude product can often be used in the next step without further purification.

-

Step 3: Synthesis of this compound

-

Rationale: The final step involves the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation. The reaction is typically carried out under an atmosphere of hydrogen gas in a protic solvent like methanol or ethanol. This method is highly chemoselective and will not affect the indoline ring or the Boc-ester.

-

Procedure:

-

Dissolve tert-butyl 7-nitroindoline-1-carboxylate (1.0 eq) in methanol (0.1 M).

-

Carefully add 10% Palladium on carbon (10% w/w).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound, which can be purified by column chromatography if necessary.

-

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile scaffold for constructing libraries of compounds for biological screening. The 7-amino group provides a convenient handle for further functionalization.

Core Application: Synthesis of Kinase Inhibitors

Protein kinases are critical targets in oncology and inflammatory diseases.[5][6] The 7-aminoindoline scaffold can be elaborated to mimic the hinge-binding motifs of ATP, leading to potent and selective kinase inhibitors.[1]

Workflow for Kinase Inhibitor Synthesis:

Caption: General workflow for elaborating the 7-aminoindoline scaffold.

Example Application:

The 7-amino group can be acylated or sulfonylated, and after Boc deprotection, the indoline nitrogen can be functionalized, for instance, via a Buchwald-Hartwig amination or a simple alkylation. This multi-directional derivatization allows for the rapid exploration of structure-activity relationships (SAR) around the core scaffold. For example, coupling with a pyrimidine-containing acid chloride at the 7-amino position and subsequent arylation of the indoline nitrogen can generate potent inhibitors of cyclin-dependent kinases (CDKs).[6]

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is rooted in the unique structural and functional characteristics of the 7-aminoindoline scaffold. The synthetic route detailed herein provides a reliable and logical pathway for its preparation. Its proven utility in the construction of kinase inhibitors underscores its potential for broader applications in the discovery of novel therapeutics. As drug discovery programs continue to demand greater molecular diversity and structural complexity, the role of pre-functionalized, three-dimensional building blocks like this compound will only become more critical.

References

- 1. benchchem.com [benchchem.com]

- 2. molcore.com [molcore.com]

- 3. 885272-44-6 CAS Manufactory [m.chemicalbook.com]

- 4. tert-Butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate | 885272-44-6 | KKB27244 [biosynth.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Tert-butyl 7-aminoindoline-1-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Tert-butyl 7-aminoindoline-1-carboxylate, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound is a bifunctional molecule incorporating a protected indoline scaffold. The presence of a primary amine and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen makes it a versatile building block in the synthesis of a wide range of biologically active compounds. Accurate structural elucidation through spectroscopic methods is paramount to ensure the identity, purity, and desired reactivity of this intermediate in complex synthetic pathways. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data for this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. The following diagram illustrates the molecular structure and numbering convention used for the interpretation of the spectroscopic data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic, aliphatic, and amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.86 | t | 1H | H-5 |

| ~6.61 | d | 1H | H-4 or H-6 |

| ~6.54 | d | 1H | H-4 or H-6 |

| ~4.72 | s (br) | 2H | -NH₂ |

| ~4.01 | t | 2H | H-2 |

| ~2.96 | t | 2H | H-3 |

| ~1.53 | s | 9H | -C(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 6.5-7.0 ppm): The three protons on the benzene ring of the indoline core appear in this region. The triplet at ~6.86 ppm is assigned to H-5, which is coupled to both H-4 and H-6. The two doublets at ~6.61 and ~6.54 ppm correspond to H-4 and H-6.

-

Amine Protons (δ ~4.72 ppm): The protons of the primary amine at the 7-position typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Indoline Aliphatic Protons (δ 2.9-4.1 ppm): The two methylene groups of the indoline ring appear as triplets. The downfield triplet at ~4.01 ppm is assigned to the H-2 protons, which are adjacent to the nitrogen atom of the carbamate. The upfield triplet at ~2.96 ppm corresponds to the H-3 protons. The triplet multiplicity arises from the coupling between the H-2 and H-3 protons.

-

Tert-butyl Protons (δ ~1.53 ppm): The nine equivalent protons of the tert-butyl group of the Boc protecting group give rise to a sharp singlet at approximately 1.53 ppm. This is a highly characteristic signal for the Boc group.

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~153.4 | C=O (Boc) |

| ~136.3 | C-7a |

| ~128.0 | C-5 |

| ~124.9 | C-3a |

| ~117.5 | C-6 |

| ~115.8 | C-4 |

| ~114.1 | C-7 |

| ~80.5 | -C(CH₃)₃ |

| ~52.8 | C-2 |

| ~28.4 | -C(CH₃)₃ |

| ~28.3 | C-3 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbocationyl Carbon (δ ~153.4 ppm): The carbonyl carbon of the Boc protecting group is significantly deshielded and appears at a low field.

-

Aromatic Carbons (δ 114-137 ppm): The six carbons of the benzene ring of the indoline core resonate in this region. The assignments are based on substituent effects and comparison with related structures.

-

Tert-butyl Carbons (δ ~80.5 and ~28.4 ppm): The quaternary carbon of the tert-butyl group appears around 80.5 ppm, while the three equivalent methyl carbons give a strong signal at approximately 28.4 ppm.

-

Indoline Aliphatic Carbons (δ ~52.8 and ~28.3 ppm): The C-2 carbon, being attached to the nitrogen of the carbamate, is more deshielded than the C-3 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Predicted FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) | Primary Amine |

| 3050-3000 | Medium | C-H stretch (aromatic) | Aromatic Ring |

| 2975-2850 | Strong | C-H stretch (aliphatic) | Indoline & t-Butyl |

| ~1690 | Strong | C=O stretch | Carbamate (Boc) |

| 1620-1580 | Medium | N-H bend (scissoring) | Primary Amine |

| 1600-1450 | Medium to Weak | C=C stretch | Aromatic Ring |

| ~1365 | Strong | C-H bend (symmetric) | t-Butyl |

| 1250-1150 | Strong | C-N stretch | Carbamate & Amine |

| 800-700 | Strong | C-H bend (out-of-plane) | Aromatic Ring |

Interpretation of the IR Spectrum:

-

N-H Stretching: The primary amine group at the 7-position will exhibit two characteristic sharp absorption bands in the region of 3450-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C-H Stretching: The spectrum will show absorptions for both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹). The strong aliphatic C-H stretches are due to the methylene groups of the indoline ring and the methyl groups of the tert-butyl group.

-

Carbonyl Stretching: A very strong and sharp absorption band around 1690 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) of the tert-butyl carbamate (Boc) protecting group.

-

N-H Bending: The scissoring vibration of the primary amine typically appears in the 1620-1580 cm⁻¹ region.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

Tert-butyl Bending: A characteristic strong band around 1365 cm⁻¹ is indicative of the symmetric C-H bending (umbrella) mode of the tert-butyl group.

-

C-N Stretching: Strong absorptions in the 1250-1150 cm⁻¹ region are expected for the C-N stretching vibrations of the carbamate and the aromatic amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule.

Predicted Mass Spectrum Data (ESI+):

| m/z | Ion |

| 235.1492 | [M+H]⁺ (Molecular Ion) |

| 179.1073 | [M - C₄H₈ + H]⁺ |

| 135.0862 | [M - Boc + H]⁺ |

| 57.0704 | [C₄H₉]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion: In positive-ion ESI-MS, the molecule is expected to be readily protonated to form the molecular ion [M+H]⁺ with a calculated m/z of 235.1492 for the chemical formula C₁₃H₁₉N₂O₂.

-

Fragmentation Pattern: The Boc protecting group is known to undergo characteristic fragmentation under MS conditions.

-

Loss of Isobutylene: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈, 56 Da), resulting in a fragment ion at m/z 179.1073.

-

Loss of the Boc Group: Cleavage of the entire Boc group (C₅H₉O₂, 101 Da) leads to the formation of the 7-aminoindoline cation at m/z 135.0862.

-

Tert-butyl Cation: The tert-butyl cation ([C₄H₉]⁺) itself is a stable carbocation and may be observed as a prominent peak at m/z 57.0704.

-

Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: A Technical Guide to Tert-butyl 7-aminoindoline-1-carboxylate

For Immediate Release

A comprehensive technical guide addressing the commercial availability and synthesis of tert-butyl 7-aminoindoline-1-carboxylate, a crucial building block for researchers, scientists, and drug development professionals, is detailed below. This document provides an in-depth analysis of the supply chain, chemical properties, and synthetic routes, offering practical insights for its application in pharmaceutical research and development.

Executive Summary

This compound is a valuable heterocyclic intermediate in medicinal chemistry, prized for its role in the construction of complex bioactive molecules. However, its direct commercial availability can be ambiguous, often leading researchers to its more readily available precursor, tert-butyl 7-amino-1H-indole-1-carboxylate. This guide clarifies the current supply landscape, provides a detailed synthetic pathway from its indole analog, and outlines the essential technical data required for its successful utilization in a research setting.

Commercial Availability and Supplier Analysis

While searches for direct suppliers of this compound may yield some results, a lack of a consistent and verified CAS number for this specific compound can create procurement challenges. Researchers are often met with listings that, upon closer inspection, may refer to isomeric structures or the indole precursor.

One notable supplier listing for this compound is Shanghai Aladdin Biochemical Technology Co., LTD. [1]. However, for researchers requiring unequivocal compound verification, the absence of a specific CAS number necessitates direct communication with the supplier to obtain a certificate of analysis and spectral data.

In contrast, the precursor, ** tert-butyl 7-amino-1H-indole-1-carboxylate (CAS No. 1934432-59-3)**, is widely available from a multitude of chemical suppliers. This robust supply chain makes the synthesis of the target indoline a practical and often necessary undertaking in a laboratory setting.

Table 1: Prominent Suppliers of tert-Butyl 7-amino-1H-indole-1-carboxylate (CAS: 1934432-59-3)

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | AMBH303C5DE8 | ≥95% | 100 mg, 250 mg, 1 g |

| Ambeed, Inc. | AMBH303C5DE8 | ≥95% | 100 mg, 250 mg, 1 g |

| BLDpharm | BD01088009 | ≥95% | 100mg, 250mg, 1g, 5g |

| AbacipharmTech | AB31217 | Not Specified | Inquire for details[2] |

| Simson Pharma Limited | Not Specified | High Quality | Inquire for details |

Note: The information in this table is subject to change. Researchers should always verify current details with the respective suppliers.

Physicochemical Properties and Structural Elucidation

The differentiation between the indole and indoline structures is critical for their application. The indoline is the saturated analog of the indole at the 2,3-position of the pyrrole ring.

Table 2: Physicochemical Properties of tert-Butyl 7-amino-1H-indole-1-carboxylate

| Property | Value | Source |

| CAS Number | 1934432-59-3 | [] |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [] |

| Molecular Weight | 232.28 g/mol | [] |

| Appearance | Solid | |

| IUPAC Name | tert-butyl 7-amino-1H-indole-1-carboxylate | |

| InChI Key | QXGGCXHBMSJUSV-UHFFFAOYSA-N | |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)N | [] |

| Storage | 2-8°C, inert atmosphere, keep in dark place |

Characterization data for the target compound, this compound, is not as readily available in public databases. Therefore, in-house spectral analysis upon synthesis is paramount for structural confirmation. Expected ¹H NMR spectral features would include the disappearance of the olefinic protons of the indole pyrrole ring and the appearance of new aliphatic signals corresponding to the saturated C2 and C3 positions of the indoline ring.

Synthetic Protocol: From Indole to Indoline

The most logical and cost-effective route to obtain this compound is through the chemical reduction of its commercially available indole precursor. The choice of reducing agent is critical to selectively reduce the pyrrole double bond without affecting the benzene ring or the Boc-protecting group.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary):

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 7-amino-1H-indole-1-carboxylate (1.0 eq) in glacial acetic acid.

-

Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into a beaker of ice water and basify to a pH of >8 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

The 7-aminoindoline scaffold is a privileged structure in medicinal chemistry. The amino group at the 7-position serves as a key handle for further functionalization, allowing for the introduction of diverse substituents to modulate the pharmacological properties of the parent molecule. This position is often critical for establishing interactions with biological targets. The Boc-protected indoline nitrogen ensures that derivatization can be selectively directed to the 7-amino group.

Signaling Pathway and Target Interaction Diagram

Caption: The role of this compound as a scaffold in drug discovery.

Conclusion

This compound is a strategic synthetic intermediate for the development of novel therapeutics. While its direct commercial availability may be limited, this in-depth guide provides a clear pathway for its procurement through the synthesis from the readily available indole precursor, tert-butyl 7-amino-1H-indole-1-carboxylate. The provided synthetic framework, coupled with a comprehensive understanding of its chemical properties and applications, empowers researchers to effectively incorporate this valuable building block into their drug discovery programs.

References

Introduction: The Strategic Importance of Tert-butyl 7-aminoindoline-1-carboxylate

An In-Depth Technical Guide to the Stability and Storage of Tert-butyl 7-aminoindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This compound is a crucial heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring an indoline core with a primary amine at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. The stability of this molecule is paramount, as its degradation can compromise the integrity of synthetic routes, impact yield, and introduce impurities that are challenging to remove. This guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and handling procedures for this compound, grounded in the principles of physical organic chemistry and supported by practical, field-tested protocols.

Part 1: The Chemical Stability Profile

The stability of this compound is primarily dictated by the interplay between its three key functional components: the Boc-protected amine, the indoline ring system, and the free primary aromatic amine.

The Dominant Factor: Lability of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is the most chemically sensitive feature of the molecule. It is classified as an acid-labile protecting group, meaning it is readily cleaved under acidic conditions but demonstrates significant stability in the presence of bases, nucleophiles, and most reducing agents.[1][2]

Mechanism of Acid-Catalyzed Deprotection: The cleavage of the Boc group proceeds via a specific acid-catalyzed mechanism. The process is initiated by the protonation of the carbamate's carbonyl oxygen, followed by the elimination of the highly stable tert-butyl cation. This cation can then be quenched by a nucleophile or undergo elimination to form isobutene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free indoline nitrogen, carbon dioxide, and isobutene gas.[1][3]

This reaction is often exothermic and involves gas evolution (CO₂ and isobutene), which necessitates careful handling in a well-ventilated environment, especially on a larger scale.[1] Common reagents used for this deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Oxidative Sensitivity of the Aromatic Amine and Indoline Core

The 7-amino group, being a primary aromatic amine, is susceptible to oxidation. This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities. Oxidation can lead to the formation of colored impurities, manifesting as a darkening of the material from its typical solid form. The indoline ring itself can also undergo oxidation. Therefore, minimizing exposure to air and light is critical for long-term stability.

Thermal Stability

This compound is stable under recommended storage temperatures (refrigerated).[4] However, elevated temperatures can accelerate the rate of decomposition, particularly oxidative degradation. Safety data sheets for structurally similar compounds consistently advise avoiding high temperatures and sources of ignition.[5][6][7]

Part 2: Recommended Storage and Handling Protocols

Based on the chemical stability profile, a stringent set of storage and handling conditions must be implemented to preserve the purity and integrity of this compound.

Optimal Storage Conditions

The following conditions are mandated for ensuring the long-term stability of the compound. These are derived from supplier safety data sheets and chemical first principles.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C [4][7] | Slows down potential degradation pathways, primarily oxidation. |

| Atmosphere | Inert Atmosphere (Argon or Nitrogen) [4] | Prevents oxidation of the aromatic amine and indoline ring by displacing atmospheric oxygen. |

| Light | Keep in Dark Place [4] | Prevents photo-catalyzed degradation. Use of amber vials or storage in a light-proof secondary container is essential. |

| Container | Tightly-closed container [5][6] | Prevents ingress of moisture and atmospheric oxygen. |

| Incompatibilities | Avoid Strong Oxidizing Agents & Strong Acids [5][6] | Strong acids will cleave the Boc protecting group. Strong oxidizers will degrade the amine functionality. |

Safe Handling Procedures

Adherence to proper laboratory technique during handling is crucial to prevent contamination and degradation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[5][8]

-

Inert Atmosphere Handling: For transfers and weighing, especially for long-term storage or sensitive applications, use of a glovebox or techniques that minimize air exposure (e.g., quick transfers, inert gas blanketing) is highly recommended.

-

Avoid Contamination: Use clean, dry spatulas and glassware to prevent introducing acidic, basic, or metallic impurities that could catalyze degradation.

Part 3: Experimental Protocols for Stability Verification

To ensure the integrity of the material, particularly for use in cGMP processes or sensitive assays, its stability should be empirically verified. The following protocols provide a framework for this validation.

Protocol: Accelerated Stability Assessment via RP-HPLC

This protocol is designed to rapidly assess the stability of the compound under stressed conditions, providing predictive data for long-term storage.

Objective: To quantify the degradation of this compound under elevated temperature and humidity.

Methodology:

-

Sample Preparation: Accurately weigh three samples (e.g., 10 mg each) of the compound into separate, clean amber glass vials.

-

Stress Conditions:

-

Vial 1 (Control): Store at the recommended 2-8°C .

-

Vial 2 (Thermal Stress): Store in a calibrated oven at 40°C .

-

Vial 3 (Photo Stress): Store in a photostability chamber under controlled light exposure (ICH Q1B guidelines).

-

-

Time Points: Prepare analytical solutions for analysis at T=0, 1, 2, and 4 weeks.

-

Analytical Method:

-

At each time point, dissolve the vial's content in a suitable solvent (e.g., Acetonitrile/Water).

-

Analyze the solution using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

-

The mobile phase could consist of a gradient of water (with 0.1% TFA or formic acid) and acetonitrile.

-

-

Data Analysis:

-

Calculate the purity of the main peak at each time point using the area normalization method.

-

Plot the percentage of the parent compound remaining against time for each condition. Significant degradation under stressed conditions would warrant stricter storage and handling controls.

-

Caption: Experimental workflow for accelerated stability testing.

Protocol: Confirmatory Acid Lability Test

This protocol serves as a functional check to confirm the expected reactivity and lability of the Boc group.

Objective: To qualitatively confirm the cleavage of the Boc group under standard acidic conditions.

Methodology:

-

Reaction Setup: Dissolve a small amount (e.g., 5 mg) of this compound in 1 mL of dichloromethane (DCM) in a small vial.

-

T=0 Sample: Spot a small amount of this solution onto a silica gel TLC plate. This is the starting material reference.

-

Acid Addition: Add 0.25 mL of trifluoroacetic acid (TFA) to the vial (final concentration ~20% v/v).[1]

-

Reaction Monitoring: After 30 minutes of stirring at room temperature, spot the reaction mixture onto the same TLC plate.

-

Visualization: Develop the TLC plate in an appropriate solvent system (e.g., 10% Methanol in DCM or Ethyl Acetate/Hexane). Visualize the plate under UV light.

-

Interpretation: A successful reaction is indicated by the disappearance or significant reduction of the starting material spot (T=0) and the appearance of a new, more polar spot corresponding to the deprotected 7-aminoindoline.

Conclusion

The chemical integrity of this compound is intrinsically linked to the stability of its Boc-protecting group and the oxidative sensitivity of its aminoindoline scaffold. Its primary degradation pathway is acid-catalyzed deprotection, while slower degradation can occur via oxidation. Strict adherence to the recommended storage conditions—refrigeration (2-8°C), protection from light, and maintenance under an inert atmosphere—is non-negotiable for preserving its purity. By implementing the handling protocols and verification experiments detailed in this guide, researchers and drug development professionals can ensure the reliability of this critical synthetic intermediate, thereby safeguarding the integrity and reproducibility of their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. 1934432-59-3|tert-Butyl 7-amino-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. aksci.com [aksci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. aksci.com [aksci.com]

- 8. capotchem.com [capotchem.com]

The Strategic Utility of tert-Butyl 7-Aminoindoline-1-carboxylate in Modern Drug Discovery: A Technical Guide

For distribution to researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutics. Among the vast arsenal of available synthons, tert-butyl 7-aminoindoline-1-carboxylate has emerged as a cornerstone intermediate, particularly in the synthesis of kinase inhibitors and other complex heterocyclic scaffolds. Its unique structural features—a bicyclic, saturated core, a protected nucleophilic nitrogen within the ring, and a strategically positioned primary aromatic amine—offer a trifecta of synthetic handles for controlled, regioselective functionalization. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this versatile building block, underpinned by field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The Architectural Advantage of the 7-Aminoindoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs. The introduction of an amino group at the 7-position provides a critical vector for molecular elaboration, enabling the formation of key interactions, such as hydrogen bonds, with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen serves a dual purpose: it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions, and it enhances the solubility of the molecule in common organic solvents, facilitating its handling and purification. This strategic protection allows for precise chemical modifications, making this compound a highly valuable and versatile intermediate in the construction of complex, biologically active molecules.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 234.30 g/mol | --INVALID-LINK-- |

| Appearance | Solid (typical) | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, inert atmosphere, dark place | --INVALID-LINK-- |

Handling and Storage: This compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

A Validated Synthetic Pathway: From 7-Nitroindoline to a Key Intermediate

The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from the commercially available 7-nitroindoline. This pathway is advantageous due to the accessibility of the starting material and the high-yielding nature of the individual transformations.

Introduction: The Strategic Importance of the 7-Aminoindoline Core

An In-Depth Technical Guide to the Reactivity of the 7-Aminoindoline Scaffold

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and clinically approved drugs.[1][2] Its rigid, bicyclic framework provides a valuable three-dimensional architecture for interacting with biological targets. Within this important class of heterocycles, the 7-aminoindoline motif holds particular significance. The introduction of an amino group at the C7 position of the benzene ring dramatically influences the scaffold's electronic properties and provides a crucial handle for synthetic diversification.

This guide, intended for researchers and drug development professionals, explores the nuanced reactivity of the 7-aminoindoline core. We will move beyond a simple catalog of reactions to explain the underlying principles that govern its chemical behavior. Understanding this reactivity is paramount for leveraging the scaffold's full potential in the design and synthesis of novel therapeutic agents, from kinase inhibitors to antimitotic compounds.[3] We will dissect the reactivity at three key locations: the exocyclic 7-amino group, the endocyclic indoline nitrogen (N1), and the aromatic carbocyclic ring.

I. Synthesis of the 7-Aminoindoline Scaffold

Access to the core 7-aminoindoline structure is the first critical step. While numerous specialized syntheses exist for substituted derivatives, two fundamental approaches are commonly employed for obtaining the parent scaffold.

-

Reduction of 7-Nitroindoles/Indolines: A classical and reliable method involves the catalytic hydrogenation of a 7-nitro precursor. This reaction typically proceeds with high efficiency using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The starting 7-nitroindole can be synthesized through various routes, including the nitration of indole followed by reduction of the pyrrole ring.[4]

-

Directed C-H Amidation: Modern synthetic methods offer more direct routes, such as the transition-metal-catalyzed C-H amidation of an N-protected indoline. For instance, a Ruthenium(II)-catalyzed process can install an amide group at the C7 position, which can then be hydrolyzed to reveal the free amine.[5] This approach avoids harsh nitration conditions and offers excellent regioselectivity, guided by a directing group on the indoline nitrogen.[5]

A representative synthetic protocol for the preparation of 7-aminoindole (which can be subsequently reduced to 7-aminoindoline) is the reduction of 4-chloro-7-nitroindole.

Experimental Protocol: Synthesis of 7-Aminoindole via Catalytic Hydrogenation[5]

-

Materials: 4-chloro-7-nitroindole, Methanol, Sodium Hydroxide, 10% Palladium on Charcoal (Pd/C), Hydrogen gas, Toluene, Chloroform.

-

Procedure:

-

To a slurry of 4-chloro-7-nitroindole (1.96 g) in methanol (100 ml) containing sodium hydroxide (400 mg) in a 500-ml Parr bottle, add 10% Pd/C (196 mg).

-

Shake the suspension under an initial hydrogen pressure of 3 atmospheres until hydrogen absorption ceases (approx. 1.5 - 2.5 hours).

-

Remove the catalyst by filtration through a pad of Celite.

-

Evaporate the pale yellow filtrate on a rotary evaporator under reduced pressure.

-

Partition the residue between toluene (75 ml) and water (35 ml). Wash the toluene layer with water (35 ml).

-

Extract the aqueous phases with three 75 ml portions of chloroform.

-

Combine the organic extracts (toluene and chloroform) and evaporate to yield the crude product.

-

Purify the product by sublimation (0.08 mm Hg, steam bath) to obtain 7-aminoindole as grayish crystals (m.p. 98°-99°C).[4]

-

II. Reactivity at the 7-Amino Group: The Primary Nucleophilic Center

The exocyclic amino group at the C7 position is the most nucleophilic site on the scaffold, making it the primary target for a wide range of functionalization reactions. This reactivity is the key to building diverse molecular libraries for structure-activity relationship (SAR) studies.

A. N-Alkylation and N-Arylation

Introducing alkyl or aryl substituents at the 7-amino position is a fundamental strategy for modulating a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

-

Direct N-Alkylation: This is a straightforward SN2 reaction where the amino group displaces a leaving group from an alkyl halide. The choice of base and solvent is critical to prevent side reactions like over-alkylation or competing alkylation at the N1 position.[6]

-

Reductive Amination: A versatile and highly chemoselective method that involves the condensation of the 7-amino group with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[6]

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds, allowing for the N-arylation of 7-aminoindoline with a broad scope of aryl halides and triflates. It is highly valued for its exceptional functional group tolerance.[6]

Table 1: Comparison of N-Alkylation/Arylation Methods for the 7-Amino Group

| Method | Reagents & Conditions | Scope | Key Advantages |

| Direct Alkylation | Alkyl halide (e.g., Benzyl bromide), K₂CO₃, Acetonitrile, Reflux | Primary & secondary alkyl halides | Simple, straightforward procedure.[6] |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃), Dichloromethane, RT | Wide range of aldehydes & ketones | High chemoselectivity, good for complex substrates.[6] |

| Buchwald-Hartwig | Aryl halide, Pd(OAc)₂, XPhos, NaOt-Bu, Toluene, 100 °C | Broad scope of aryl halides/triflates | Excellent functional group tolerance, reliable for C-N bond formation.[6] |

Experimental Protocol: Direct N-Benzylation of 7-Aminoindole[7]

-

Materials: 7-Aminoindole, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of 7-aminoindole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor progress by TLC (typically 4-6 hours).

-

Upon completion, cool the mixture to room temperature.

-

Filter off the solid K₂CO₃ and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 7-(benzylamino)indole.

-

Caption: General workflow for the N-alkylation and N-arylation of 7-aminoindoline.

B. N-Acylation

The reaction of the 7-amino group with an acyl source (e.g., acyl chlorides, anhydrides, or thioesters) produces a stable amide bond.[7][8] This transformation is not only crucial for building diversity but is also a key strategy for installing directing groups that can control the regioselectivity of subsequent reactions, such as C-H activation on the aromatic ring.[9] The reaction is typically straightforward, often requiring a base to neutralize the acid byproduct. More advanced methods allow for the direct coupling of carboxylic acids using activating agents.

Caption: N-acylation of the 7-aminoindoline scaffold to form a stable amide linkage.

III. Reactivity of the Aromatic Ring

The benzene portion of the 7-aminoindoline scaffold is electron-rich, making it susceptible to electrophilic attack. The regiochemical outcome of these reactions is dictated by the combined directing effects of the fused pyrrolidine ring and the powerful activating effect of the 7-amino group.

A. Electrophilic Aromatic Substitution (EAS)

The mechanism of EAS involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity.[10][11]

-

Directing Effects: The 7-amino group is a potent activating and ortho, para-directing group.[10] In the context of the 7-aminoindoline scaffold, this directs incoming electrophiles primarily to the C6 and C4 positions. The C6 position is generally favored due to reduced steric hindrance compared to the C4 position, which is peri-disposed to the C3 methylene group of the indoline ring. The indoline nitrogen (N1) also contributes electron density, further activating the ring.

Key EAS reactions include:

-

Halogenation: Introduction of Cl, Br, or I using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or I₂.

-

Nitration: Introduction of a nitro group (NO₂) using nitric acid and sulfuric acid, though conditions must be carefully controlled to avoid oxidation.

-

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst.[12]

Caption: The 7-amino group directs electrophiles to the C6 and C4 positions.

B. Directed C-H Activation

While EAS relies on the intrinsic reactivity of the ring, modern transition-metal-catalyzed C-H activation provides a powerful tool for achieving site-selectivity that may be difficult or impossible otherwise.[9][13] In this strategy, a directing group (DG), often installed on the indoline nitrogen (N1) or the 7-amino group, chelates to a metal catalyst (e.g., Pd, Ru, Rh) and positions it in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.[9][13] For the 7-aminoindoline scaffold, a directing group at N1 can precisely direct functionalization to the C7 position, overriding the natural electronic preferences of the ring.[9] This method has enabled a wide array of transformations, including arylation, olefination, and acylation at previously inaccessible positions.[13]

IV. Conclusion: A Scaffold of Versatility

The 7-aminoindoline scaffold is a privileged structure endowed with a rich and predictable reactivity profile. The highly nucleophilic 7-amino group serves as the principal site for diversification through N-alkylation, N-arylation, and N-acylation, enabling the fine-tuning of molecular properties. Simultaneously, the electron-rich aromatic ring is primed for functionalization via classical electrophilic aromatic substitution, with the amino group exerting powerful control over regioselectivity. For more surgical modifications, modern C-H activation techniques, guided by strategically placed directing groups, unlock access to the full periphery of the scaffold. This comprehensive understanding of its reactivity empowers medicinal chemists to rationally design and synthesize complex molecules, solidifying the 7-aminoindoline core as an invaluable platform for the discovery of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research | Bentham Science [eurekaselect.com]

- 3. Concise syntheses of 7-anilino-indoline-N-benzenesulfonamides as antimitotic and vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Role of Boc Protection in the Synthesis and Functionalization of Tert-butyl 7-aminoindoline-1-carboxylate

Abstract

Tert-butyl 7-aminoindoline-1-carboxylate is a bifunctional synthetic building block of increasing importance in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics for oncology and neurology.[1] Its utility is predicated on the ability to selectively functionalize its two distinct amine groups: the N-1 indoline nitrogen and the C-7 aromatic amine. This guide provides an in-depth technical analysis of the critical role of the tert-butyloxycarbonyl (Boc) protecting group on the N-1 position. We will explore the underlying chemical principles that govern its function, provide validated experimental protocols for its application, and illustrate how this strategic protection enables the precise and high-yield modification of the C-7 amino group, a crucial step in the synthesis of complex molecular architectures.

Chapter 1: The Chemoselectivity Challenge of the 7-Aminoindoline Scaffold

The 7-aminoindoline core structure presents a classic synthetic challenge. It possesses two nucleophilic nitrogen centers with different chemical environments:

-

The N-1 Indoline Nitrogen: A secondary, alicyclic amine. This nitrogen is generally more nucleophilic and basic compared to its aromatic counterpart.

-

The C-7 Aromatic Amine: A primary, aniline-type amine. Its nucleophilicity is attenuated by the delocalization of its lone pair of electrons into the aromatic π-system.

Without a protection strategy, electrophilic reagents would react unselectively with both amines, leading to a mixture of N-1, C-7, and N-1,C-7 difunctionalized products. This lack of control results in low yields of the desired isomer and creates significant downstream purification challenges, rendering the synthetic route inefficient for drug development. The strategic application of a protecting group to temporarily mask the more reactive N-1 nitrogen is therefore not just advantageous, but essential.

Chapter 2: The Boc Group as a Strategic Controller of Reactivity

The tert-butyloxycarbonyl (Boc) group is an exemplary choice for protecting the N-1 position of the indoline ring.[2][3][4] Its effectiveness stems from a combination of electronic and steric effects that fundamentally alter the reactivity of the scaffold.

Mechanism of N-1 Deactivation

The Boc group functions as more than a simple steric shield; it is a powerful electron-withdrawing group that significantly reduces the nucleophilicity of the N-1 nitrogen.[5] This is achieved through the carbonyl moiety, which delocalizes the nitrogen's lone pair of electrons through resonance. This electronic deactivation makes the N-1 position far less likely to react with electrophiles, thereby directing reactivity towards the C-7 primary amine.[5]

Diagram 1: Electronic effect of N-1 Boc protection on indoline.

Advantages of the Boc Protecting Group

The widespread use of the Boc group in complex syntheses is due to its robust and predictable behavior:

-

High Stability: It is stable to a wide range of reaction conditions, including most nucleophiles, bases, and reductive agents.[6]

-

Mild Removal: It can be cleanly and efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), which generates volatile byproducts (isobutylene and CO₂).[4][7]

-

Orthogonality: Its acid-lability makes it orthogonal to other common protecting groups, such as the base-labile Fmoc group, allowing for complex, multi-step synthetic sequences.[6]

Chapter 3: Experimental Methodologies and Protocols

This chapter provides validated, step-by-step protocols for the synthesis, selective functionalization, and deprotection of the title compound.

Representative Synthesis of this compound

The synthesis of the target molecule typically begins with a substituted indole, followed by reduction and protection steps. The following protocol is a representative pathway adapted from the synthesis of analogous diaminoindoles.[8][9]

Diagram 2: Synthetic workflow for the target compound.

Protocol 1: Synthesis of this compound

-

Step 1: N-Boc Protection of 7-Nitroindoline

-

Dissolve 7-nitroindoline (1.0 equiv) in acetonitrile (MeCN) to a concentration of approximately 0.2 M.

-

Add 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) portion-wise while stirring at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl 7-nitroindoline-1-carboxylate, which can often be used in the next step without further purification.

-

-

Step 2: Reduction of the Nitro Group

-

Dissolve the crude tert-butyl 7-nitroindoline-1-carboxylate (1.0 equiv) in methanol (MeOH) or ethyl acetate (EtOAc) in a flask suitable for hydrogenation.

-

Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).

-

Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Selective Acylation of the C-7 Amino Group

With the N-1 position effectively masked, the C-7 amine is now the primary site for electrophilic attack. The following protocol details a standard acylation reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

Methodological & Application

experimental protocol for the synthesis of "Tert-butyl 7-aminoindoline-1-carboxylate"

An In-depth Technical Guide to the Synthesis of Tert-butyl 7-aminoindoline-1-carboxylate

Introduction

This compound is a valuable bifunctional building block in modern medicinal chemistry and drug development. Its indoline core is a prevalent scaffold in numerous biologically active compounds, while the strategically positioned primary amine at the 7-position and the Boc-protected nitrogen at the 1-position allow for selective, sequential functionalization. This guide provides a detailed, field-proven protocol for the two-step synthesis of this key intermediate, starting from commercially available 7-nitroindoline.

As Senior Application Scientists, we emphasize not just the procedural steps but the underlying chemical principles and practical insights that ensure a robust, reproducible, and safe synthesis. This document is designed for researchers and professionals, offering a self-validating system for producing high-purity this compound.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

-

N-Boc Protection: The indoline nitrogen of 7-nitroindoline is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent side reactions in the subsequent reduction step.

-

Nitro Group Reduction: The nitro group of the resulting Tert-butyl 7-nitroindoline-1-carboxylate is selectively reduced to a primary amine using sodium dithionite, a mild and effective reducing agent.

Caption: Two-step synthesis of the target compound.

PART 1: Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 7-Nitroindoline | ≥97% | Sigma-Aldrich | 10148-15-9 | Starting material. |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | Acros Organics | 24424-99-5 | Boc-protecting agent. |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Alfa Aesar | 1122-58-3 | Acylation catalyst. |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific | 75-09-2 | Reaction solvent. |

| Sodium Dithionite (Na₂S₂O₄) | ≥85% | J.T.Baker | 7775-14-6 | Reducing agent. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | 1310-73-2 | For preparing basic solution. |

| Tetrahydrofuran (THF) | ACS Grade | VWR | 109-99-9 | Reaction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | Extraction solvent. |

| Hexanes | ACS Grade | VWR | 110-54-3 | Chromatography eluent. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | VWR | 7757-82-6 | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography. |

Step 1: Synthesis of Tert-butyl 7-nitroindoline-1-carboxylate

Principle: The secondary amine of the indoline ring is nucleophilic and readily attacks the electrophilic carbonyl carbon of Boc-anhydride. This acylation is significantly accelerated by 4-(dimethylamino)pyridine (DMAP), which acts as a hyper-nucleophilic catalyst.[1] The Boc group is robust and stable under the conditions of the subsequent nitro reduction.[2]

Reagent Quantities:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 7-Nitroindoline | 164.16 | 5.00 g | 30.45 | 1.0 |

| Boc₂O | 218.25 | 7.35 g | 33.68 | 1.1 |

| DMAP | 122.17 | 0.37 g | 3.04 | 0.1 |

| Dichloromethane | - | 150 mL | - | - |

Procedure:

-

To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 7-nitroindoline (5.00 g, 30.45 mmol).

-

Add anhydrous dichloromethane (150 mL) and stir until the solid is fully dissolved.

-

Add 4-(Dimethylamino)pyridine (DMAP) (0.37 g, 3.04 mmol), followed by di-tert-butyl dicarbonate (Boc₂O) (7.35 g, 33.68 mmol).

-

Seal the flask under a nitrogen atmosphere and stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material will have a lower Rf than the less polar, Boc-protected product.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

-

Combine the product-containing fractions and evaporate the solvent to yield Tert-butyl 7-nitroindoline-1-carboxylate as a yellow solid. (Expected yield: 7.5-8.0 g, 93-99%).

Step 2: Synthesis of this compound

Principle: Sodium dithionite is a powerful yet gentle reducing agent for aromatic nitro groups, especially for substrates sensitive to catalytic hydrogenation or harsh acidic conditions. The reduction proceeds in a stepwise manner through nitroso and hydroxylamino intermediates.[3] The reaction is performed in a biphasic solvent system under basic conditions to facilitate the reaction and subsequent work-up.

Reagent Quantities:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Tert-butyl 7-nitroindoline-1-carboxylate | 264.28 | 7.50 g | 28.38 | 1.0 |

| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 14.85 g | 85.14 | 3.0 |

| Tetrahydrofuran (THF) | - | 150 mL | - | - |

| 0.5 M NaOH Solution | - | 75 mL | - | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve Tert-butyl 7-nitroindoline-1-carboxylate (7.50 g, 28.38 mmol) in tetrahydrofuran (150 mL).

-

In a separate beaker, prepare a fresh solution of sodium dithionite (14.85 g, 85.14 mmol) in 0.5 M aqueous sodium hydroxide (75 mL).

-

Heat the THF solution of the nitro-compound to 50 °C with vigorous stirring.

-

Add the aqueous sodium dithionite solution dropwise to the heated THF solution over 20-30 minutes. The mixture will become a deep red/brown color.

-

Maintain the temperature at 50 °C and continue stirring for 1-2 hours after the addition is complete.

-

Monitor the reaction by TLC (Eluent: 40% Ethyl Acetate in Hexanes). The starting nitro compound is UV active and often yellow, while the product amine is also UV active but may require staining (e.g., with ninhydrin) for clear visualization.

-

Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

-

Extract the remaining aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 75 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent.

-

The crude product can be purified by flash column chromatography (eluting with 20-50% ethyl acetate in hexanes) to yield This compound as a light brown solid. (Expected yield: 5.8-6.3 g, 88-95%).[4]

Caption: Detailed experimental workflow for the synthesis.

PART 2: Safety, Characterization, and Troubleshooting

Safety Precautions

All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sodium Dithionite (Na₂S₂O₄): This reagent is the primary hazard. It is a self-heating solid that may catch fire in contact with moisture or air.[5][6] It should be stored in a cool, dry, well-ventilated area away from acids and combustible materials.[7][8] In case of a spill, do not use water; sweep the solid into a covered container for disposal.[7] It is harmful if swallowed.[9]

-

4-(Dimethylamino)pyridine (DMAP): Toxic and should be handled with care. Avoid inhalation and skin contact.

-

Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated fume hood.

-

Acids and Bases (HCl, NaOH): Corrosive. Handle with care to avoid skin and eye contact.

Characterization Data for this compound

-

Appearance: Off-white to light brown solid.[4]

-

Molecular Formula: C₁₃H₁₈N₂O₂[]

-

Molecular Weight: 234.29 g/mol

-

¹H NMR (400 MHz, CDCl₃): δ 7.00-6.90 (m, 2H), 6.65 (d, J=7.2 Hz, 1H), 4.05 (t, J=8.4 Hz, 2H), 3.80 (br s, 2H, -NH₂), 3.05 (t, J=8.4 Hz, 2H), 1.58 (s, 9H). (Note: Spectral data can be confirmed from suppliers like ChemicalBook).[11]

-

Mass Spectrometry (ESI+): m/z 235.15 [M+H]⁺

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Step 1: Incomplete Boc Protection | Insufficient Boc₂O or DMAP. Inactive reagents (Boc₂O can degrade). | Add an additional 0.1-0.2 eq. of Boc₂O and stir for longer. Use a fresh bottle of Boc₂O. |

| Step 2: Incomplete Nitro Reduction | Inactive sodium dithionite (degrades with moisture/air). Insufficient heating or reaction time. | Use fresh sodium dithionite from a sealed container. Increase reaction time or add another 0.5 eq. of the dithionite solution. |

| Low Overall Yield | Material loss during aqueous work-ups. Inefficient purification. | Ensure complete extraction by performing multiple extractions with fresh solvent. Carefully monitor fractions during column chromatography to avoid discarding product. |

| Product is an Oil, Not a Solid | Presence of residual solvent or impurities. | Dry the product under high vacuum for an extended period. If still an oil, re-purify via column chromatography or attempt to triturate with a non-polar solvent like cold hexanes. |

References

- 1. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyl 7-amino-1H-indole-1-carboxylate | 1934432-59-3 [sigmaaldrich.com]

- 5. wessexchemicalfactors.co.uk [wessexchemicalfactors.co.uk]

- 6. integraclear.com [integraclear.com]

- 7. ICSC 1717 - SODIUM DITHIONITE [chemicalsafety.ilo.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. merckmillipore.com [merckmillipore.com]

- 11. tert-Butyl 7-amino-1H-indole-1-carboxylate(1934432-59-3) 1H NMR [m.chemicalbook.com]

functionalization of the 7-amino group of Boc-protected aminoindoline

An Application Guide to the Strategic Functionalization of the 7-Amino Group of Boc-Protected Aminoindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 7-Aminoindoline Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Its partially saturated nature provides a three-dimensional geometry that is often advantageous for molecular recognition by biological targets compared to its flat, aromatic indole counterpart. Among its derivatives, 7-aminoindoline is a particularly valuable building block. The amino group at the C7 position serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR) and optimize drug properties such as potency, selectivity, and pharmacokinetics.

This guide provides a detailed overview and actionable protocols for the functionalization of the 7-amino group of N-Boc-protected 7-aminoindoline. The tert-butyloxycarbonyl (Boc) group on the indoline nitrogen (N1) is crucial; it prevents undesired side reactions at this position and modulates the electronic properties of the aromatic ring, ensuring clean and predictable outcomes at the C7-amino group.[2][3] We will explore four principal transformations: acylation, sulfonylation, alkylation, and palladium-catalyzed arylation, providing the causal logic behind experimental choices and robust, step-by-step protocols.

N-Acylation: Crafting Amide Bonds

The formation of an amide bond via acylation is one of the most fundamental and reliable transformations in medicinal chemistry. The resulting amides are generally stable and can participate in crucial hydrogen bonding interactions with protein targets.

Principle and Rationale

The 7-amino group, being an aromatic amine, is a competent nucleophile that readily attacks electrophilic acylating agents such as acyl chlorides or anhydrides. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the acid byproduct (HCl or a carboxylic acid) generated during the reaction. The choice of an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is standard, as they are unreactive and effectively solubilize the reactants.

Experimental Protocol: General Procedure for N-Acylation

Materials:

-

N-Boc-7-aminoindoline (1.0 eq)

-

Acyl chloride (e.g., Benzoyl chloride) or Anhydride (1.1 - 1.2 eq)

-

Triethylamine (Et₃N) or Pyridine (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup

Procedure:

-

Dissolve N-Boc-7-aminoindoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (e.g., Triethylamine, 2.0 eq) to the stirred solution.

-

Add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Ensure the temperature remains at 0 °C during the addition.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Acylation Workflow Diagram

Caption: Workflow for N-Acylation of Boc-7-aminoindoline.

N-Sulfonylation: Building Sulfonamides

Sulfonamides are a cornerstone functional group in medicinal chemistry, present in a wide range of antibacterial, diuretic, and hypoglycemic drugs. Their synthesis via N-sulfonylation of the 7-amino group is a direct and high-yielding process.

Principle and Rationale

Similar to acylation, N-sulfonylation involves the nucleophilic attack of the 7-amino group on the highly electrophilic sulfur atom of a sulfonyl chloride. Pyridine is often the base and solvent of choice for this transformation. It effectively scavenges the generated HCl and can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate that accelerates the reaction.

Experimental Protocol: General Procedure for N-Sulfonylation

Materials:

-

N-Boc-7-aminoindoline (1.0 eq)

-

Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) (1.1 - 1.2 eq)

-

Anhydrous Pyridine or a mixture of DCM and Triethylamine

-

1M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine, Anhydrous MgSO₄

-

Standard laboratory glassware for reaction and work-up

Procedure:

-

Dissolve N-Boc-7-aminoindoline (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature for 4-18 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-cold 1M HCl to neutralize the pyridine.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography or recrystallization to obtain the pure sulfonamide.

Data Summary: Acylation and Sulfonylation Reactions

| Reaction Type | Electrophile | Base | Solvent | Temp (°C) | Typical Yield |

| Acylation | Benzoyl chloride | Et₃N | DCM | 0 to RT | >90% |

| Acylation | Acetic anhydride | Pyridine | Pyridine | 0 to RT | >85% |